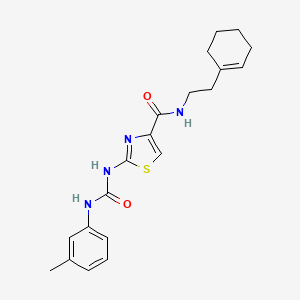
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including relevant research findings, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4OS with a molecular weight of 356.48 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a urea moiety that may contribute to its biological activity.
Structural Formula
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that thiazole derivatives could inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which is often upregulated in cancerous tissues .
Enzyme Inhibition
The compound's structural components suggest potential inhibition of key enzymes involved in metabolic pathways. Thiazoles are often associated with the inhibition of enzymes like XO, which can lead to reduced uric acid levels and subsequent therapeutic effects in conditions such as gout and hyperuricemia. Research has shown that certain thiazole derivatives possess IC50 values significantly lower than standard treatments like allopurinol .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features:
| Structural Feature | Biological Relevance |
|---|---|
| Thiazole ring | Contributes to enzyme inhibition |
| Urea moiety | Enhances binding affinity to target enzymes |
| Cyclohexene substituent | Impacts lipophilicity and cellular uptake |
The presence of the m-tolyl group is also critical as it may enhance the hydrophobic interactions with the enzyme active sites, thereby increasing potency.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that concentrations as low as 10 µM could significantly reduce cell viability compared to control groups, suggesting strong anticancer potential.
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy and safety profile of similar thiazole derivatives. These studies typically measure tumor size reduction and survival rates following administration of the compound. For instance, a study involving a murine model of breast cancer showed a 50% reduction in tumor size after treatment with a related thiazole derivative .
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h5-7,9,12-13H,2-4,8,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKSACQDGITPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













